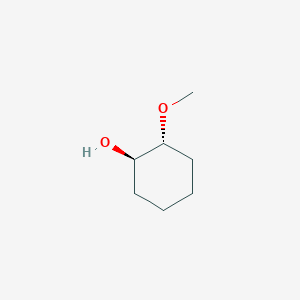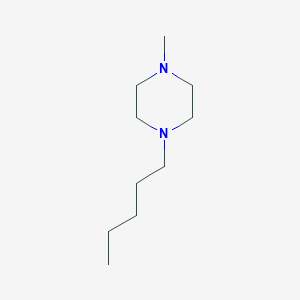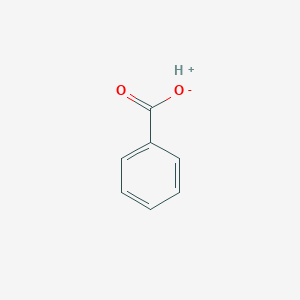
4-羟基-7-甲基-1,8-萘啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (HMN) is a naturally occurring compound that is found in various plant species. HMN has been studied extensively in recent years due to its potential applications in the fields of medicine, agriculture, and biotechnology.
科学研究应用
Synthesis of 1,8-Naphthyridines
The synthesis of 1,8-naphthyridines has been a topic of significant interest in recent years . Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
Anticancer Activity
1,8-Naphthyridine derivatives have shown promising anticancer activity. For instance, a series of novel 2,7-dimethyl-1,8-naphthyridine derivatives substituted with Mannich bases, N-β-glycosides, Schiff’s bases, pyrazolone, and S-alkylated derivatives have been synthesized and evaluated for their HepG2 cell growth inhibition . Among these, compound 8b showed the highest inhibition activity against HepG2 cell line .
Ligands in Coordination Chemistry
1,8-Naphthyridines can act as ligands in coordination chemistry . They can bind to metal ions to form coordination compounds, which have potential applications in various fields, including catalysis, materials science, and medicinal chemistry .
Components of Light-Emitting Diodes
1,8-Naphthyridines have been used as components of light-emitting diodes . Their unique photochemical properties make them suitable for use in these devices, which have applications in displays, lighting, and optoelectronic devices .
Dye-Sensitized Solar Cells
1,8-Naphthyridines have been used in dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that converts sunlight into electricity through the use of a dye that absorbs light and generates an electric current .
Molecular Sensors
1,8-Naphthyridines have been used as molecular sensors . They can detect the presence of specific molecules or ions, making them useful in various fields, including environmental monitoring, medical diagnostics, and industrial process control .
属性
IUPAC Name |
4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYAOXAGCGBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

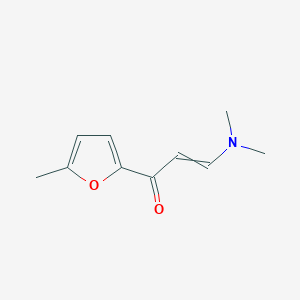

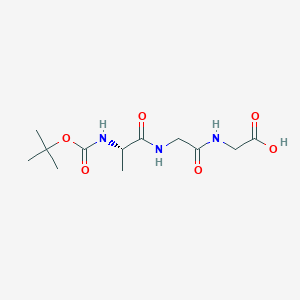
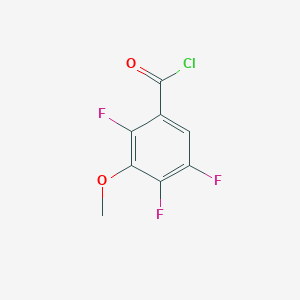
![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)
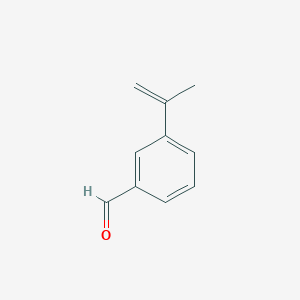
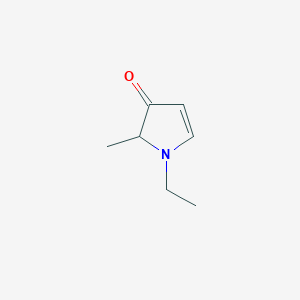
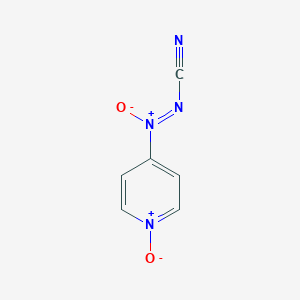
![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)
![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)
